Porphine
Overview
Description
Porphine is the parent compound of a diverse and biologically significant family known as porphyrins. These compounds are crucial due to their widespread applications in fields such as catalysis, material science, and medicine. Despite being first synthesized over 70 years ago, porphine's potential has been underutilized due to challenges like low yield syntheses and poor solubility. However, recent advances in chemistry have begun to unlock its full potential, overcoming previous obstacles (Senge & Davis, 2010).
Synthesis Analysis
The synthesis of porphine has evolved significantly, with methods improving in terms of yield and efficiency. A notable advancement includes the conversion of meso-Tetra(n-hexyloxycarbonyl)porphyrin into porphine with a 77% yield, demonstrating a novel and effective precursor approach (Neya et al., 2006). Another innovative method involves the direct arylation of porphine, allowing for the synthesis of meso-substituted porphyrins, a technique that enhances the versatility and accessibility of porphine derivatives (Dongfang & Wheelhouse, 2002).
Molecular Structure Analysis
Porphine exhibits a planar structure, which is foundational to its chemical reactivity and application potential. An example of this structural analysis is found in the synthesis of N-confused porphyrin (NC-porphine), revealing a planar 3H tautomeric form and demonstrating the structural flexibility and diversity within the porphine family (Morimoto et al., 2005).
Chemical Reactions and Properties
Porphine's chemical reactivity is highlighted through its ability to form various complexes and derivatives. For instance, the synthesis of magnesium(II) porphine showcases its reactivity and potential as a core scaffold for further derivatization, highlighting the compound's versatility in forming metal complexes (Dogutan et al., 2007).
Physical Properties Analysis
The study of porphine's physical properties, such as its solubility and crystalline structure, is crucial for its application in various fields. The synthesis and structural analysis of the title compound, a porphine derivative, reveal its non-flat crystal structure and potential for electronic applications, demonstrating the importance of understanding these physical properties (Aramaki et al., 2005).
Chemical Properties Analysis
Porphine's chemical properties, such as its ability to undergo dehydrogenative coupling and form covalent bonds, are essential for creating novel materials and catalysts. A study on the surface-assisted dehydrogenative homocoupling of porphine molecules demonstrates this capability, leading to the formation of porphyrin dimers, oligomers, and tapes with potential applications in materials science (Wiengarten et al., 2014).
Scientific Research Applications
Synthesis and Chemical Potential : Porphine serves as a building block for synthesizing diverse porphyrin complexes, useful in various applications. Despite its potential, its use has been limited due to low yield syntheses and poor solubility, though recent advances have mitigated these issues (Senge & Davis, 2010).
Biological and Chemical Importance : Porphine complexes play a significant role in biology and chemistry, with structural studies providing insights into their mechanisms of action (W. Bhatti et al., 1973).
Molecular Electronic Devices : Porphine is a promising material for molecular electronic devices. Research using density functional theory (DFT) and nonequilibrium Green’s function (NEGF) reveals its potential in device design (Minghui 明慧 Qu 曲 et al., 2021).
Crystal Structure Analysis : X-ray diffraction analysis of porphine has determined its crystal structure, which is crucial in understanding its interactions in biological systems (L. Webb & E. Fleischer, 1965).
DNA Interaction : Porphine ligands can bind to DNA either intercalatively or non-intercalatively. This interaction is important for understanding the impact of porphyrins on DNA structure (M. Carvlin & R. Fiel, 1983).
Semiconductor Applications : Porphine has applications in the field of semiconductors, particularly in device design based on covalent homocoupling (Shinji Aramaki et al., 2005).
Photodynamic Therapy : Semi-empirical molecular orbital studies of porphine derivatives highlight their potential in photodynamic therapy for tumors (T. Gantchev et al., 1993).
Catalysis in Oxidation Reactions : Metal complexes of porphine and azaporphine compounds have been studied as catalysts in oxidation reactions involving molecular oxygen, demonstrating a relationship between their structures and activity spectrum (N. S. Enikolopyan et al., 1983).
Drug Delivery Systems : Studies on meso-tetraphenyl porphine (mTPP) investigate its use in drug delivery systems, particularly for oral administration in the treatment of malign neoplasms (Zerrin Sezgin et al., 2007).
Gas Sensing : The effects of center metals in porphines on nanomechanical gas sensing have been investigated, revealing how different metals influence sensitivity to various gases (H. Ngo et al., 2018).
Safety And Hazards
Future Directions
Porphine and its derivatives have potential applications in various scientific fields. For instance, iron (iii) porphine complexes have been used as metalloradical catalysts for the asymmetric cyclopropanation of alkenes . Moreover, porphene, a member of the porphyrin family, has been synthesized and studied for its potential applications in nanoelectronics, spintronics, photonics, and other areas .
properties
IUPAC Name |
21,22-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRYQZJSTWVBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059235 | |
Record name | 21H,23H-Porphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Porphyrin | |
CAS RN |
101-60-0 | |
Record name | Porphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 21H,23H-Porphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21H,23H-porphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604BGD9J5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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